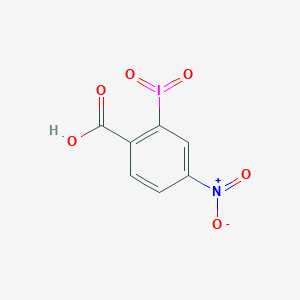

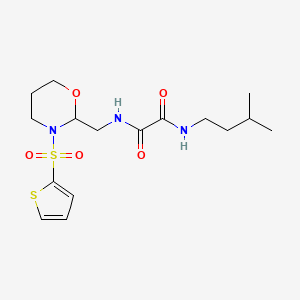

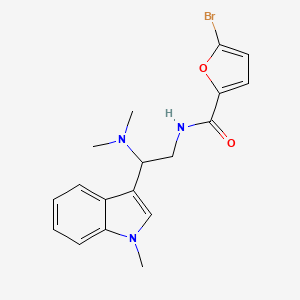

![molecular formula C13H9N5S B2803971 2-(1H-吡咯-1-基)-7-(2-噻吩基)[1,2,4]三唑[1,5-a]嘧啶 CAS No. 338793-53-6](/img/structure/B2803971.png)

2-(1H-吡咯-1-基)-7-(2-噻吩基)[1,2,4]三唑[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound. It contains a pyrrole ring, a thiophene ring, and a triazolopyrimidine ring . The triazolopyrimidine ring is an important scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives can be achieved through various methods. One efficient and straightforward methodology for the preparation of novel functionalized triazolopyrimidine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene . Another method involves an I2/KI-mediated oxidative N-N bond formation reaction .Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be established using single crystal X-ray diffraction . The structure of these compounds often features a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidine derivatives are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their specific structure and functional groups. For instance, the electron-accepting triazolopyridine moiety was introduced to build bipolar host materials for the first time .科学研究应用

合成和医药价值

由于 2-(1H-吡咯-1-基)-7-(2-噻吩基)[1,2,4]三唑并[1,5-a]嘧啶的结构类似于吡唑并[1,5-a]嘧啶,因此在药物研究中引起了人们的注意,因为它具有作为嘌呤生化反应中抗代谢物的潜力。这一结构类别已被探索其抗锥虫活性,展示了此类化合物在开发治疗剂中的重要性。研究人员已经开发了吡唑并[1,5-a]嘧啶以及吡唑并[5,1-c]三嗪和噻吩并[2,3-b]吡啶等相关结构的高效合成路线,突出了这些化合物的多功能性和医药价值 (Abdelriheem、Zaki 和 Abdelhamid,2017)。

抗菌活性

已经评估了这种结构框架内化合物的抗菌活性,其中一些化合物显示出针对标准抗菌药物和抗真菌药物的竞争活性。这表明它们在解决微生物耐药性方面具有潜在用途,为开发抗菌剂提供了一条新途径。这些化合物的合成涉及绿色、无溶剂的方法,进一步强调了可持续实践在药物研究中的重要性 (Abdelhamid、El-Idreesy、Abdel-Riheem 和 Dawoud,2016)。

抗肿瘤活性

2-(1H-吡咯-1-基)-7-(2-噻吩基)[1,2,4]三唑并[1,5-a]嘧啶及其衍生物的结构基序已对其抗肿瘤活性进行了研究。一种不寻常的 Dimroth 重排促进了噻吩并[3,2-d][1,2,3]三唑并[1,5-a]嘧啶的产生,在进一步修饰后,在纳摩尔浓度下对一组 60 个人类肿瘤细胞系表现出很强的抗增殖活性。这突显了该化合物作为开发有效抗癌剂的支架的潜力 (Lauria、Patella、Abbate、Martorana 和 Almerico,2013)。

杀虫特性

对三唑并[1,5-a]嘧啶和相关化合物的杀虫特性的研究在新型害虫防治剂的开发中显示出前景。这些化合物的合成及其对棉叶虫、斜纹夜蛾的评估表明它们在农业害虫管理策略中的潜在用途,满足了对更有效和环保的杀虫剂的需求 (Fadda、Salam、Tawfik、Anwar 和 Etman,2017)。

作用机制

Target of Action

Similar compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been reported to interact with various targets such as nampt (nicotinamide phosphoribosyltransferase) and ALK5 . These targets play crucial roles in biological processes including metabolism, aging, and kinase activity .

Mode of Action

For instance, some compounds with a [1,2,4]triazolo[1,5-a]pyrimidine core have been identified as potent NAMPT activators . They interact with their targets, leading to changes in the biological processes regulated by these targets .

Biochemical Pathways

Given the reported interaction of similar compounds with nampt , it can be inferred that the NAD+ salvage pathway might be affected. NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Pharmacokinetics

A compound with a similar [1,2,4]triazolo[1,5-a]pyrimidine core was reported to have high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest good bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular activities .

安全和危害

未来方向

The future directions for research on triazolopyrimidine derivatives are promising. Given their wide range of pharmacological activities, these compounds are attractive therapeutic targets for the treatment of a diverse array of diseases . Continued optimization of these compounds, particularly with regard to their safety and efficacy, will be an important area of future research .

属性

IUPAC Name |

2-pyrrol-1-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5S/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPSMBTVOUEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

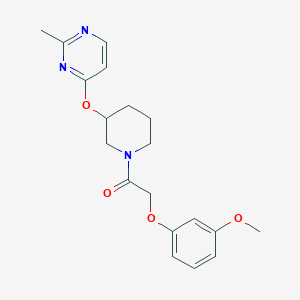

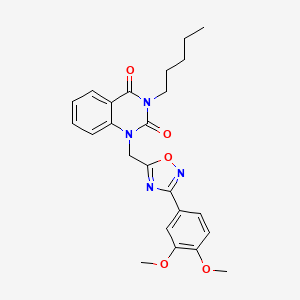

![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2803898.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)